molecular formula C19H18FN5O3 B2370817 2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878414-57-4

2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2370817
CAS RN: 878414-57-4
M. Wt: 383.383
InChI Key: PZZJYQZHDTZLIG-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” has been identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A receptor-positive allosteric modulators . This compound has shown improved metabolic stability and reduced potential for hepatotoxicity .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” has been studied and it has been found that this compound shows a preference for interaction with the α1/γ2 interface of the GABA-A receptor .

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural characterization of various compounds related to 2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione. For instance, studies on the influence of electron delocalization upon the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons have been conducted, highlighting the reactivity and structural properties of these compounds (Hobbs et al., 2010). Additionally, the synthesis and characterization of Y-shaped fluorophores with an imidazole core containing crown ether moieties have been explored, indicating the potential for developing novel fluorescent materials (Doğru et al., 2015).

Biological Evaluation and Potential Antidepressant Agents

Compounds related to this compound have been evaluated for their biological activities, particularly as potential antidepressant agents. A study on the synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents revealed potent serotonin receptor affinity and phosphodiesterase inhibitor activity (Zagórska et al., 2016).

Antitumor Activity and Synthesis of Novel Compounds

Further research has focused on the synthesis of novel compounds with potential antitumor activities. For example, the synthesis and cytotoxicity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and related compounds have been investigated as part of the search for potential anticancer drug candidates (Kuo et al., 1996). These studies contribute to the development of new therapeutic agents with potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” involves modulation of the α1β2γ2GABA-A receptor subpopulation expressed in the basal ganglia region .

Future Directions

The future directions for “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” involve further exploration of the therapeutic potential of GABA-A receptor ligands and enriching the chemical space of molecules suitable for interaction with the α1/γ2 interface .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c1-10-11(2)25-15-16(21-18(25)22(10)3)23(4)19(28)24(17(15)27)9-14(26)12-5-7-13(20)8-6-12/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZJYQZHDTZLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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